REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:20])[NH:7][CH:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([N+:17]([O-])=O)[CH:15]=2)[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].[O-][Si]([O-])=O.[Mg+2]>CO.Cl[Cu]>[C:1]([O:5][C:6](=[O:20])[NH:7][CH:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([NH2:17])[CH:15]=2)[CH2:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
KBH4
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
(6-nitro-indan-1-yl)carbamic acid tert-butyl ester
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1CCC2=CC=C(C=C12)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
CuCl
|
Quantity
|
1.25 g
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Si](=O)[O-].[Mg+2]
|
Type
|
CUSTOM
|
Details
|
Stir the mixture for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporate the THF
|
Type
|
DISSOLUTION
|
Details
|
dissolve the solid in EtOAc
|
Type
|
WASH
|
Details
|
Wash the mixture with water
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1CCC2=CC=C(C=C12)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.76 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |